Methyl 5-nitro-1H-indole-3-carboxylate

Indole synthesis Fischer esterification Heterocyclic chemistry

Researchers requiring a C-3 carboxylate-5-nitroindole scaffold for amide coupling or nucleoside conjugation often face unreliable direct nitration. This pre-formed building block solves that with orthogonal C-3 methyl ester and C-5 nitro handles, enabling selective amidation and amine installation. - 95% purity; stable at room temp; m.p. 282-284°C - C-3 ester enables direct carboxamide synthesis; C-5 nitro reduces to 5-amino pharmacophore - Documented use in N-glycosylated indole nucleoside analogs for antisense oligonucleotide research Global shipping available.

Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
CAS No. 686747-51-3
Cat. No. B1397826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-nitro-1H-indole-3-carboxylate
CAS686747-51-3
Molecular FormulaC10H8N2O4
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CNC2=C1C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H8N2O4/c1-16-10(13)8-5-11-9-3-2-6(12(14)15)4-7(8)9/h2-5,11H,1H3
InChIKeyMMDKJGMVXBELQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Nitro-1H-Indole-3-Carboxylate (CAS 686747-51-3): A Key C-3 Esterified Nitroindole Scaffold for Research Procurement


Methyl 5-nitro-1H-indole-3-carboxylate (CAS 686747-51-3) is a specialized heterocyclic building block characterized by a nitro group at the 5-position and a methyl ester at the 3-position of the indole ring . This compound belongs to a privileged class of 3-electron-withdrawing group (3-EWG) indoles, a structural motif increasingly utilized in medicinal chemistry and materials science due to its synthetic versatility and potential for bioactive compound development [1]. Available from multiple commercial suppliers with typical purity specifications of 95% or higher, this compound serves primarily as a research intermediate for further functionalization rather than as an end-use active pharmaceutical ingredient .

Why Generic Nitroindole Substitution Fails: Critical Differences Between Methyl 5-Nitro-1H-Indole-3-Carboxylate and Its Closest Analogs


Generic substitution of Methyl 5-nitro-1H-indole-3-carboxylate with other nitroindole derivatives is precluded by the fundamental chemical property that substitution pattern dictates reactivity and downstream application. The compound features two orthogonal functional handles—a C-5 nitro group and a C-3 methyl ester—each offering distinct chemical reactivity that is absent or differently positioned in close analogs such as ethyl 5-nitroindole-3-carboxylate, 5-nitroindole-3-carboxylic acid, or 4-, 6-, and 7-nitroindole positional isomers . Crucially, the electron-withdrawing ester at C-3 deactivates the indole ring and alters nitration regioselectivity; as established in the literature, ethyl indole-3-carboxylate undergoes nitration preferentially at the C-6 position rather than C-5 [1]. This makes direct nitration of 3-carboxylate indoles an unreliable route to the 5-nitro isomer, thereby conferring distinct synthetic and procurement value to the pre-formed Methyl 5-nitro-1H-indole-3-carboxylate scaffold. Furthermore, the methyl ester offers superior handling and solubility characteristics compared to the free carboxylic acid, while enabling orthogonal deprotection strategies distinct from ethyl ester analogs .

Quantitative Differentiation Evidence: Methyl 5-Nitro-1H-Indole-3-Carboxylate vs. Closest Analogs and In-Class Candidates


Synthetic Yield Comparison: Fischer Esterification of 5-Nitroindole-3-Carboxylic Acid

Methyl 5-nitro-1H-indole-3-carboxylate is synthesized via Fischer esterification of 5-nitroindole-3-carboxylic acid with methanol under sulfuric acid catalysis, affording the methyl ester in 67% isolated yield after recrystallization . This yield serves as a practical benchmark for procurement decisions, as alternative synthetic routes to 5-nitroindole-3-carboxylates are either lower-yielding or require specialized catalysts. Notably, the compound's high melting point of 282-284 °C provides a clear analytical differentiator from the parent carboxylic acid (which typically melts lower) and from other positional nitroindole isomers .

Indole synthesis Fischer esterification Heterocyclic chemistry

Spectroscopic Fingerprint: Definitive 1H NMR and UV Characterization Data

The compound possesses a fully assigned and unique 1H NMR fingerprint that definitively distinguishes it from all positional nitro isomers and from N-alkylated analogs . Key diagnostic signals include the methyl ester singlet at δ 3.85 ppm (OCH3), the C-4 proton doublet at δ 8.83 ppm (J = 2.3 Hz) characteristic of the 5-nitro substitution pattern, and the distinct UV absorption maxima at λmax 320 nm (ε = 15000) and 251 nm (ε = 32450) under neutral conditions . At pH 12, a characteristic bathochromic shift occurs with λmax 366 nm (ε = 13100), providing an additional purity and identity verification tool absent for non-ionizable analogs such as simple 5-nitroindole .

NMR spectroscopy UV spectroscopy Structural characterization

C-3 Ester Substituent Effects on Nitration Regioselectivity: Evidence from Indole-3-Carboxylate Scaffolds

The presence of an electron-withdrawing ester group at C-3 fundamentally alters the electrophilic aromatic substitution regioselectivity of the indole ring. Literature evidence demonstrates that ethyl indole-3-carboxylate undergoes nitration exclusively at the C-6 position rather than the C-5 position [1]. This established regiochemical outcome means that Methyl 5-nitro-1H-indole-3-carboxylate cannot be reliably prepared by direct nitration of Methyl indole-3-carboxylate; instead, it requires alternative synthetic strategies such as the pre-formation of 5-nitroindole followed by carboxylation, or nitration of appropriately protected indole precursors. Consequently, the commercially available 5-nitro-3-carboxylate scaffold offers a direct procurement solution that bypasses low-yielding or regioselectivity-compromised synthetic routes [1].

Nitration regioselectivity Indole electrophilic substitution Structure-activity relationship

Use as a Precursor in Patent-Disclosed Bioactive Compound Synthesis

Methyl 5-nitro-1H-indole-3-carboxylate serves as a key synthetic intermediate in the preparation of modified nucleoside building blocks for antisense oligonucleotide research, as disclosed in patent literature [1]. Specifically, the compound is used to synthesize methyl 1-[2-deoxy-5-O-(4,4′-dimethoxytrityl)-β-D-ribofuranosyl]-5-nitroindole-3-carboxylate (CAS 933447-91-7), a derivative where the 5-nitroindole scaffold is N-glycosylated with a protected deoxyribose sugar [1]. This specific application exploits the orthogonal reactivity of the C-3 methyl ester (which can be hydrolyzed to the carboxylic acid or converted to carboxamides) and the C-5 nitro group (which can be reduced to an amino group for further functionalization), a dual-handle feature absent in simpler nitroindoles lacking the C-3 ester [1].

Medicinal chemistry Nucleoside analogs Antisense oligonucleotides

Crystal Structure and Planar Conformation: Implications for Solid-State Properties

X-ray crystallographic analysis of a structurally related 3-substituted 5-nitroindole derivative reveals that the molecule adopts a nearly planar conformation with a torsion angle of -179(2)° between the indole ring and the C-3 substituent [1]. This high degree of planarity, combined with intermolecular stabilization primarily through van der Waals forces (nearest intermolecular distance 3.647 Å), contrasts with the more pronounced hydrogen-bonding networks observed in unsubstituted 5-nitroindole crystals [2]. The planar geometry of 5-nitroindoles bearing C-3 ester substituents has direct implications for their solid-state packing, melting point, and solubility characteristics—properties that differentiate this compound from its N-alkylated or positional isomers and influence its handling and formulation in research settings [1].

X-ray crystallography Crystal engineering Solid-state chemistry

Best Research and Industrial Application Scenarios for Methyl 5-Nitro-1H-Indole-3-Carboxylate (CAS 686747-51-3)


Synthesis of C-3 Carboxamide and Ester Derivatives via Orthogonal Functionalization

Researchers requiring a nitroindole scaffold with a C-3 carboxylate handle for amide coupling, ester hydrolysis, or transesterification should procure Methyl 5-nitro-1H-indole-3-carboxylate. The methyl ester at C-3 enables direct conversion to carboxamides via reaction with amines, or hydrolysis to the free carboxylic acid for subsequent conjugation chemistry. This orthogonal reactivity is not available from 5-nitroindole (which lacks the C-3 carboxylate) or from 5-nitroindole-3-carboxylic acid (which requires activation for coupling). The documented synthetic yield of 67% for its preparation from the carboxylic acid provides a benchmark for researchers considering in-house synthesis versus direct procurement [1].

Preparation of 5-Aminoindole-3-Carboxylate Derivatives via Nitro Group Reduction

The 5-nitro group serves as a latent amino functionality, enabling the synthesis of 5-aminoindole-3-carboxylate derivatives through selective nitro reduction. This transformation is particularly valuable in medicinal chemistry programs where the 5-aminoindole scaffold represents a key pharmacophore or conjugation site. The fully assigned 1H NMR and UV spectral data provide unambiguous identity confirmation of the nitro precursor before reduction, while the high melting point (282-284 °C) ensures stable storage at ambient laboratory conditions [1]. Researchers should note that alternative nitroindole positional isomers (e.g., 4-nitro, 6-nitro) yield amino derivatives with different vectorial orientations, making the 5-substituted isomer uniquely suited for specific structure-activity relationship (SAR) explorations.

Nucleoside and Oligonucleotide Building Block Synthesis

As evidenced by patent disclosures, Methyl 5-nitro-1H-indole-3-carboxylate is specifically employed in the synthesis of N-glycosylated indole nucleoside analogs for antisense oligonucleotide research [1]. The compound's dual functional handles—the C-3 methyl ester for conjugation chemistry and the C-5 nitro group for eventual amine installation—make it uniquely suited for constructing modified nucleobase surrogates. This application scenario is not accessible to simpler nitroindoles lacking the C-3 ester (e.g., 5-nitroindole) or to N-alkylated analogs where the indole NH required for glycosylation is blocked. Procurement of this specific scaffold is therefore justified for research programs focused on modified oligonucleotide therapeutics or nucleic acid probe development [1].

Solid-State and Crystallographic Studies of Planar Indole Derivatives

The nearly planar molecular conformation (deviation <0.2 Å) and van der Waals-dominated crystal packing of 3-substituted 5-nitroindoles make this compound suitable for crystallographic and solid-state property investigations [1]. Researchers studying the relationship between indole substitution patterns and crystal habit, melting behavior, or polymorphism should consider Methyl 5-nitro-1H-indole-3-carboxylate as a representative member of the 3-EWG-5-nitroindole class. Its high melting point (282-284 °C) and defined UV absorption profile at multiple pH values provide robust analytical handles for purity assessment and identity confirmation in such studies .

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